molecular formula C15H12O5 B3332974 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 935395-99-6

2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B3332974
CAS No.: 935395-99-6
M. Wt: 272.25 g/mol
InChI Key: DDAUYYAKJWTMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Biphenyl (B1667301) Dicarboxylic Acid Scaffolds in Modern Chemistry

Biphenyl dicarboxylic acid scaffolds, particularly biphenyl-4,4'-dicarboxylic acid (BPDA), are crucial building blocks in materials science and polymer chemistry. sigmaaldrich.com Their rigid and linear structure is fundamental to the construction of highly ordered materials. This molecular framework is extensively utilized in the synthesis of metal-organic frameworks (MOFs), where the dicarboxylate groups coordinate with metal ions to form porous, crystalline structures. nih.gov The length and rigidity of the biphenyl linker are instrumental in creating MOFs with large pores and high surface areas, which are desirable for applications in gas storage, separation, and catalysis. nih.gov

Beyond MOFs, these scaffolds are vital monomers for producing high-performance polymers, including liquid crystal polymers, polyamides, and polyimides. sigmaaldrich.com The incorporation of the biphenyl unit imparts excellent thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in the electronics and aerospace industries. The biphenyl moiety is also recognized as a valuable structural backbone in medicinal chemistry for the design and development of therapeutic agents. ajgreenchem.com

Unique Architectural Features and Synthetic Challenges Posed by Methoxy-Substituted Biphenyl Dicarboxylic Acids

The introduction of a methoxy (B1213986) (-OCH₃) group onto the biphenyl dicarboxylic acid scaffold introduces distinct architectural features and synthetic complexities. When positioned at the ortho- (2- or 2'-) position, the methoxy group imposes significant steric hindrance, which influences the dihedral angle between the two phenyl rings. Unlike the relatively planar conformation of the parent biphenyl-4,4'-dicarboxylic acid, ortho-substituted derivatives exhibit a more twisted structure. rsc.org This non-planarity is a critical design element, as it can be used to control the three-dimensional topology of coordination polymers and prevent the formation of densely packed, interpenetrated networks in MOFs. researchgate.net

Synthesizing asymmetrically substituted biphenyls like 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid presents notable challenges. The synthesis often requires multi-step sequences to ensure correct regiochemistry, involving protection and deprotection of functional groups and carefully controlled cross-coupling reactions. protocols.ionih.gov For instance, reductive coupling of phenol (B47542) derivatives or Suzuki-Miyaura cross-coupling reactions are common strategies, but controlling the selective placement of a single methoxy group alongside two carboxylic acid functions requires precise synthetic planning. ajgreenchem.comprotocols.io

Overview of Academic Research Trajectories for Biphenyl-Based Dicarboxylic Acids and Their Derivatives

Academic research on biphenyl-based dicarboxylic acids has evolved from fundamental synthesis and characterization to the sophisticated design of functional materials. A significant trajectory has been the development of functionalized derivatives to tune the properties of resulting materials. Researchers have systematically introduced various substituents—such as hydroxy (-OH), amino (-NH₂), nitro (-NO₂), and methoxy (-OCH₃)—onto the biphenyl core. acs.orgrsc.orgossila.com

This "functionalization" approach is particularly prominent in the field of MOFs. By altering the linker, scientists can modify the pore environment, surface chemistry, and electronic properties of the framework. For example, amino-functionalized BPDA has been used to create MOFs that serve as effective catalysts for cross-coupling reactions. ossila.com Similarly, methoxy-substituted linkers like 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid and 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid have been used to construct novel 2D and 3D frameworks with unique topologies and properties, such as selective gas adsorption. researchgate.netrsc.org The research trajectory clearly indicates a move towards designing linkers with specific functionalities to create materials with tailored performance for targeted applications.

Rationale for Focused Investigation of this compound

The focused investigation of this compound is driven by its potential to combine the established benefits of the BPDA scaffold with the unique effects of an asymmetric ortho-methoxy substituent. This specific combination offers several advantages for materials design:

Structural Control: The steric bulk of the 2-methoxy group forces a twisted conformation, providing a tool to engineer the 3D structure of polymers and MOFs and potentially create chiral materials. rsc.org

Functional Tuning: The methoxy group is a potential hydrogen bond acceptor and can participate in coordination with certain metal centers. This allows for the creation of specific active sites within a material, influencing its catalytic activity or selective binding capabilities. researchgate.net

Asymmetry: Unlike symmetrically substituted linkers (e.g., 2,2'-dimethoxy-BPDA), the single methoxy group in this compound introduces polarity and asymmetry. This can lead to the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics. rsc.org

By providing a rigid, dicarboxylate linker with built-in steric and electronic asymmetry, this molecule serves as a specialized building block for creating advanced materials with precisely controlled architectures and functionalities that are not accessible with simpler, symmetric linkers.

Chemical Data for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC15H12O5272.25Not readily available
Biphenyl-4,4'-dicarboxylic acidC14H10O4242.23787-70-2 sigmaaldrich.comnih.gov
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acidC14H11NO4257.241240557-01-0 ossila.com
2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acidC16H14O6302.28Not readily available
3,3'-Dimethoxy-4,4'-biphenyldicarboxylic acidC16H14O6302.28Not readily available

An in-depth exploration of advanced synthetic methodologies is crucial for the efficient and selective production of complex organic molecules such as this compound. This article focuses on the sophisticated chemical strategies employed in the synthesis of this target compound and its precursors, adhering to a structured examination of regioselective synthesis, including cross-coupling reactions, reductive coupling, oxidative transformations, and final deprotection steps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carboxyphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-8-11(15(18)19)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUYYAKJWTMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689921
Record name 2-Methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935395-99-6
Record name 2-Methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methoxy 1,1 Biphenyl 4,4 Dicarboxylic Acid

Mass Spectrometry Techniques (HRMS, EIMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS) are pivotal techniques for the determination of the precise molecular weight and the elucidation of the fragmentation pathways of 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The molecular formula of this compound is established as C₁₅H₁₂O₅, with a calculated molecular weight of approximately 272.25 g/mol .

High-resolution mass spectrometry provides the high-accuracy mass measurement necessary to confirm the elemental composition. For this compound, the expected monoisotopic mass is 272.0685 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula.

Electron Ionization Mass Spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable insights into its structure. The analysis of related methoxy-substituted biphenyl (B1667301) compounds and dicarboxylic acids suggests a predictable fragmentation behavior for this compound. Common fragmentation pathways for aromatic carboxylic acids include the loss of hydroxyl radicals (–OH), water (H₂O), and the carboxyl group (–COOH). The presence of a methoxy (B1213986) group introduces additional characteristic fragmentation, such as the loss of a methyl radical (–CH₃) or a formaldehyde (B43269) molecule (CH₂O).

A plausible EIMS fragmentation pattern for this compound would likely involve the initial loss of a hydroxyl group from one of the carboxylic acid moieties, followed by the expulsion of carbon monoxide. Subsequent fragmentation could involve the loss of the second carboxylic acid group or fragmentation of the methoxy group.

Table 1: Predicted Mass Spectrometry Data for this compound

Data PointValue
Molecular FormulaC₁₅H₁₂O₅
Calculated Molecular Weight272.25 g/mol
Monoisotopic Mass272.0685 g/mol

Table 2: Plausible EIMS Fragmentation for this compound

m/z ValuePossible Fragment
272[M]⁺
255[M-OH]⁺
254[M-H₂O]⁺
227[M-COOH]⁺
241[M-OCH₃]⁺
226[M-COOH-H]⁺
198[M-2COOH]⁺

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements within a pure sample, serving as a fundamental technique for verifying the stoichiometric formula of a compound. For this compound, with the molecular formula C₁₅H₁₂O₅, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

The theoretical percentages are determined as follows:

Carbon (C): (15 * 12.011) / 272.25 * 100% = 66.18%

Hydrogen (H): (12 * 1.008) / 272.25 * 100% = 4.44%

Oxygen (O): (5 * 15.999) / 272.25 * 100% = 29.38%

Experimental data from elemental analysis of a purified sample of this compound would be expected to align closely with these calculated values, thus confirming the empirical and molecular formula of the compound.

Table 3: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)
Carbon (C)66.18%
Hydrogen (H)4.44%
Oxygen (O)29.38%

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 2 Methoxy 1,1 Biphenyl 4,4 Dicarboxylic Acid

Ligand Design Principles and Coordination Motifs

Without experimental data, any discussion on the role of the carboxylic acid groups and the influence of the methoxy (B1213986) substituent for this specific ligand would be purely speculative. The coordination behavior of carboxylic acid groups in MOF synthesis is well-established, typically involving the formation of strong bonds with metal ions to create various secondary building units (SBUs). The positioning of the methoxy group at the 2-position would be expected to induce a torsional angle between the two phenyl rings of the biphenyl (B1667301) backbone, which would, in turn, influence the geometry of the resulting coordination network. However, the exact nature and extent of this influence for 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid have not been experimentally determined or reported.

Solvothermal and Hydrothermal Synthesis of MOFs and Coordination Polymers

There are no published reports detailing the solvothermal or hydrothermal synthesis of MOFs using this compound. As such, information regarding the selection of metal ions and their impact on the framework topology, the control over the dimensionality of the resulting architectures (1D, 2D, or 3D), and the formation and characterization of specific SBUs for this ligand is not available.

Structural Analysis of MOF Topologies and Network Interpenetration

There is currently no specific information available in the scientific literature detailing the synthesis and structural analysis of Metal-Organic Frameworks (MOFs) using this compound as the sole organic linker. Consequently, there are no published reports on the specific network topologies or the phenomenon of network interpenetration in MOFs derived from this particular compound.

For context, studies on closely related ligands, such as 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, have shown the formation of diverse topologies including sra (for Mn-based MOFs) and sql (for Ni-based MOFs), as well as complex interpenetrated frameworks. rsc.org For instance, a copper-based MOF derived from the 2,2'-dimethoxy ligand exhibits a 4-fold interpenetrated 3D framework with lvt topology. rsc.org However, these findings cannot be directly attributed to the mono-methoxy ligand due to significant differences in ligand symmetry and flexibility.

Post-Synthetic Modification and Functionalization of MOF Structures

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into existing MOF structures. rsc.orgillinois.edu This can involve covalent modification of the organic linker or dative functionalization of the metal nodes. illinois.edu

Introduction of Additional Functional Groups

No research has been published on the post-synthetic modification of MOFs constructed from this compound. The methoxy group itself could potentially be a target for specific chemical transformations, but such studies have not been reported for a MOF incorporating this ligand.

Tuning of Pore Environments

The tuning of pore environments, which involves altering the chemical and physical properties of the MOF's internal surfaces, is a key aspect of designing functional materials. berkeley.edunih.gov This can be achieved through the introduction of specific functional groups via PSM. As there are no reports on the synthesis or PSM of MOFs from this compound, there is no information on the tuning of their pore environments.

Applications in Heterogeneous Catalysis

MOFs are widely explored as heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. acs.orgnih.gov Catalytic activity can originate from the metal nodes, the organic linkers, or guest species encapsulated within the pores. mdpi.com

Catalytic Activity in Organic Transformations (e.g., Cross-Coupling Reactions, Aldehyde Cyanosilylation)

There are no available studies that investigate the catalytic activity of MOFs derived from this compound. Research on related systems, such as MOFs from a fully meta-substituted tetramethoxy-biphenyldicarboxylic acid, has demonstrated activity for cyanosilylation reactions. researchgate.net However, these results are specific to that ligand and its resulting MOF structure and cannot be generalized.

Recyclability and Stability of MOF-Based Catalysts

The recyclability and stability of a heterogeneous catalyst are crucial for practical applications. mdpi.comcabidigitallibrary.org These properties are highly dependent on the specific structure and composition of the MOF. Since no catalytically active MOFs based on this compound have been reported, there is no data on their performance in terms of recyclability or stability in catalytic processes.

Mechanistic Insights into Catalytic Processes within MOFs

Metal-Organic Frameworks (MOFs) constructed from this compound and its derivatives offer a versatile platform for heterogeneous catalysis. The catalytic activity of these materials stems from several key features, including the presence of catalytically active metal sites, the functional organic linkers, and the defined porous structure that can influence substrate selectivity and reaction pathways. nih.govnih.gov

A primary catalytic mechanism involves the metal nodes acting as Lewis acid sites. nih.gov For instance, in MOFs containing open metal sites, these coordinatively unsaturated metal centers can effectively accept electron pairs, thereby activating substrates for subsequent reactions. nih.gov This has been demonstrated in reactions such as the cyanosilylation of aldehydes, where the framework's metal clusters facilitate the reaction between aldehydes and trimethylsilyl (B98337) cyanide. researchgate.net Studies on isostructural MOFs with different metal centers, such as zinc and copper, have shown that the nature of the metal ion significantly influences the catalytic efficiency, with zinc-based MOFs exhibiting higher activity in some cases. researchgate.net

The organic linker, this compound, can also play a direct role in catalysis. The methoxy group can act as a Lewis base, and the biphenyl backbone can be functionalized to introduce other catalytic moieties. researchgate.net This bifunctionality, where both acidic metal centers and basic organic linkers are present, allows for cooperative catalysis of tandem or cascade reactions within the MOF structure. nih.gov For example, a reaction might be initiated at a Lewis acidic metal site, with a subsequent step being catalyzed by a basic group on the organic linker. nih.gov

Furthermore, the porous nature of these MOFs provides a confined environment that can influence the selectivity of catalytic reactions. The pore size and geometry can dictate which substrates can access the active sites, leading to size-selective catalysis. nih.gov The controlled environment within the pores can also stabilize transition states and influence product distributions. Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate the precise steps of the catalytic cycle, including substrate diffusion, binding to active sites, surface reaction, and product release. Understanding these fundamental mechanisms is crucial for the rational design of new MOFs with enhanced catalytic performance. nih.gov

Gas Sorption and Separation Properties in MOFs

Metal-Organic Frameworks (MOFs) derived from this compound and its isomers have demonstrated significant potential for gas sorption and separation applications. Their high porosity, large surface area, and tunable pore structures make them excellent candidates for capturing and separating various gases. mdpi.comul.ie

Adsorption Isotherms and Selectivity

The gas sorption properties of these MOFs are typically evaluated by measuring adsorption isotherms, which describe the amount of gas adsorbed at different pressures and a constant temperature. conicet.gov.ar For instance, a MOF constructed from 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has shown selective gas adsorption for carbon dioxide (CO₂) over nitrogen (N₂) and methane (B114726) (CH₄) over N₂. rsc.org This selectivity is crucial for applications such as natural gas purification and carbon capture.

The shape of the adsorption isotherm provides insights into the interaction between the gas molecules and the MOF framework. kyushu-u.ac.jp The selectivity for certain gases, like CO₂, is often attributed to strong electrostatic interactions between the quadrupole moment of the CO₂ molecule and the polar functional groups or open metal sites within the MOF structure. ul.ie MOFs based on mixed-ligand systems have also been shown to exhibit selective adsorption of CO₂ over N₂ and hydrogen (H₂). researchgate.net

Below is a table summarizing the gas selectivity of a representative MOF derived from a methoxy-functionalized biphenyldicarboxylic acid.

Gas PairSelectivityReference
CO₂/N₂Selective rsc.org
CH₄/N₂Selective rsc.org
CO₂/H₂Selective researchgate.net

Tuning Pore Size and Surface Area for Specific Gas Uptake

A key advantage of MOFs is the ability to systematically tune their pore size and surface area to optimize the uptake of specific gases. rsc.orgnih.gov This can be achieved by modifying the organic linker, for example, by using ligands of different lengths or by introducing different functional groups. researchgate.net The introduction of functional groups like methoxy groups can alter the surface chemistry of the pores, enhancing the affinity for certain gas molecules. researchgate.net

Luminescent and Sensing Applications of MOFs

Metal-Organic Frameworks (MOFs) synthesized using this compound and related ligands have emerged as a promising class of materials for luminescent and sensing applications. researchgate.netrsc.org The inherent luminescence of these materials can often be traced back to the organic linkers, which can act as chromophores. escholarship.org The rigid framework of the MOF can enhance the emission intensity compared to the free ligand in solution by reducing non-radiative decay pathways. osti.gov

Metal-Ligand Charge Transfer Processes

The luminescence in these MOFs is not solely dependent on the organic linker but can also be significantly influenced by metal-ligand charge transfer (MLCT) processes. rsc.orgmdpi.com In these processes, the excitation of the material leads to the transfer of an electron from the metal center to the organic linker or vice versa. The nature of the metal ion and the electronic properties of the ligand play a crucial role in determining the energy and efficiency of these charge transfer events. rsc.org The spatial organization of the metal ions and organic linkers within the crystalline framework provides a well-defined platform to study and control these photophysical processes. rsc.org The resulting luminescence can be sensitive to the local environment, making these MOFs suitable for sensing applications.

Detection of Analytes (e.g., Nitroaromatic Compounds, Metal Ions)

The porous and functional nature of MOFs derived from this compound makes them excellent candidates for the selective detection of various analytes, including nitroaromatic compounds and metal ions. nih.govnih.gov

Nitroaromatic Compounds: These MOFs can act as fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives. rsc.org The detection mechanism often involves fluorescence quenching. researchgate.net When the analyte enters the pores of the MOF, it can interact with the framework through various mechanisms, such as hydrogen bonding or π-π stacking, leading to a decrease in the fluorescence intensity. nih.govresearchgate.net The high sensitivity and selectivity of these MOF-based sensors make them valuable for security and environmental monitoring applications. nih.gov

Metal Ions: The detection of metal ions is another significant application of these luminescent MOFs. rsc.orgnih.gov The presence of specific metal ions can either enhance or quench the fluorescence of the MOF. rsc.org For example, the coordination of a target metal ion to the framework can alter the electronic structure and lead to a change in the luminescent properties. rsc.org This allows for the development of highly selective sensors for various metal ions in aqueous solutions. The tunability of the MOF structure allows for the design of sensors tailored for specific metal ions of interest. mdpi.com

The following table provides a summary of the sensing capabilities of MOFs based on related ligands for different analytes.

AnalyteDetection MechanismReference
Nitroaromatic CompoundsFluorescence Quenching rsc.orgresearchgate.net
Metal Ions (e.g., Cd²⁺)Fluorescence Enhancement rsc.org
Metal Ions (e.g., Fe³⁺, Hg²⁺)Fluorescence Quenching nih.gov

Polymeric and Supramolecular Assemblies Utilizing 2 Methoxy 1,1 Biphenyl 4,4 Dicarboxylic Acid

Incorporation into Aromatic Polyesters and Polyimides

The bifunctional nature of 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid allows it to be readily incorporated into aromatic polyesters and polyimides through polycondensation reactions. These polymers are known for their high thermal stability and mechanical strength, properties that can be further modified by the introduction of the methoxy-substituted biphenyl (B1667301) moiety.

The reactivity of this compound in polymerization reactions is influenced by both the carboxylic acid groups and the methoxy (B1213986) substituent. The carboxylic acid groups can be activated, for example, by conversion to acyl chlorides, to enhance their reactivity towards diols and diamines in the formation of polyesters and polyimides, respectively.

The methoxy group, being an electron-donating group, can subtly influence the reactivity of the carboxylic acid groups. While direct studies on the specific reactivity ratios of this monomer are not extensively documented in publicly available literature, general principles of polymer chemistry suggest that its reactivity would be comparable to other substituted biphenyl dicarboxylic acids.

Typical polymerization conditions for incorporating this monomer into aromatic polyesters would involve high-temperature solution or melt polycondensation. For instance, reaction with aromatic diols in the presence of a catalyst at temperatures ranging from 200 to 300°C would yield the corresponding polyester. In the case of polyimides, a two-step process is common, involving the initial formation of a poly(amic acid) at room temperature, followed by thermal or chemical imidization to form the final polyimide.

Table 1: Illustrative Polymerization Conditions

Polymer Type Co-monomer Polymerization Method Temperature (°C) Catalyst/Reagent
Aromatic Polyester Aromatic Diol (e.g., Bisphenol A) Melt Polycondensation 250-300 Antimony(III) oxide
Aromatic Polyimide Aromatic Diamine (e.g., Oxydianiline) Two-step (Polyamic acid formation then imidization) Room temp. then 200-300 -

The introduction of this compound into a polymer chain has a significant impact on its architecture. The biphenyl unit imparts rigidity and linearity to the polymer backbone, which can lead to the formation of liquid crystalline phases in polyesters. The methoxy group, due to its steric bulk, can disrupt chain packing and reduce crystallinity, thereby enhancing the solubility of the resulting polymers in organic solvents.

The non-coplanar nature of the biphenyl rings, which can be exacerbated by the presence of the ortho-methoxy group, introduces a "kink" in the polymer chain. libretexts.org This deviation from linearity can further influence the polymer's morphology and properties. In the context of network formation, the dicarboxylic acid functionality allows for cross-linking if a tri- or higher-functional co-monomer is used, leading to the formation of thermosetting resins with high thermal and chemical resistance.

Non-MOF Supramolecular Architectures

Beyond covalent polymerization, this compound is an excellent building block for the construction of non-MOF (Metal-Organic Framework) supramolecular architectures. These assemblies are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking.

The carboxylic acid groups of the molecule are strong hydrogen bond donors and acceptors, making them ideal for directing self-assembly processes. In the solid state, it is expected that these molecules will form extended hydrogen-bonded networks. For instance, a related compound, 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid, forms chains in the crystal lattice through intermolecular O-H···O hydrogen bonds. nih.gov Similar hydrogen bonding motifs can be anticipated for this compound.

Other non-covalent interactions, such as π-π stacking between the biphenyl rings and van der Waals forces, also play a crucial role in the stabilization of the resulting supramolecular structures. taylorandfrancis.com The interplay of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional assemblies. rsc.org

Co-crystallization of this compound with other molecules, known as co-formers, can lead to the formation of new crystalline materials with unique properties. tbzmed.ac.ir The selection of a suitable co-former can be guided by the principles of crystal engineering, aiming to create specific hydrogen bonding patterns or other supramolecular synthons. nih.gov For example, co-crystallization with aromatic nitrogen-containing compounds could result in robust hydrogen bonds between the carboxylic acid and the nitrogen atom.

Furthermore, the shape and size of the molecule may allow for the formation of inclusion compounds, where it acts as a host for smaller guest molecules. mdpi.com The cavities or channels within the supramolecular assembly of the dicarboxylic acid can accommodate guest molecules, leading to materials with potential applications in separation or storage.

Electrochromic Materials Development

The conjugated π-system of the biphenyl backbone in this compound suggests its potential for use in the development of electrochromic materials. Electrochromic materials are substances that change color in response to an electrical potential.

Polymers and molecular materials containing biphenyl units have been shown to exhibit electrochromic properties. acs.orgresearchgate.netresearchgate.net The electrochromism arises from the redox activity of the conjugated system. Upon oxidation or reduction, the electronic structure of the molecule is altered, leading to a change in its light absorption properties and thus a change in color.

The presence of the electron-donating methoxy group can modulate the redox potentials and the color of the different redox states. It is anticipated that polymers derived from this compound could exhibit multi-color electrochromism, switching between different colored states upon the application of varying voltages. researchgate.net For instance, polyimides containing electroactive moieties have been developed that show reversible color changes, and the incorporation of this specific monomer could lead to new electrochromic polyimides. bohrium.comnih.gov

Table 2: Potential Electrochromic Properties of Materials Derived from this compound

Material Type Redox States Color in Neutral State Color in Oxidized/Reduced State(s) Potential Applications
Aromatic Polyester/Polyimide Neutral, Oxidized, Reduced Colorless/Pale Yellow Green, Blue, Red (hypothetical) Smart windows, displays
Supramolecular Film Neutral, Reduced Colorless Yellow, Red (by analogy to similar compounds) researchgate.netrsc.org Sensors, indicators

Electrochemical Reduction and Coloration Mechanisms

The electrochromic behavior of materials incorporating this compound is predicated on the electrochemical reduction of the biphenyl system. While specific studies on this exact molecule are not extensively documented in publicly available literature, the electrochemical characteristics can be inferred from closely related structures, such as 4,4'-biphenyl dicarboxylic acid diethyl ester (PCE).

The proposed mechanism involves a two-step reduction process. In the first step, the biphenyl core accepts an electron to form a radical anion. This initial reduction typically results in a color change from a transparent or colorless state to a colored state, often yellow. This transformation is due to the alteration of the electronic structure of the molecule, leading to absorption in the visible region of the electromagnetic spectrum.

A subsequent reduction at a more negative potential leads to the formation of a dianion. This second electron transfer further modifies the electronic configuration of the biphenyl system, resulting in a second distinct color, which in analogous compounds has been observed as red. The methoxy group (-OCH₃) on the biphenyl ring can influence the reduction potentials and the stability of the resulting radical anion and dianion, thereby subtly tuning the coloration properties.

Device Fabrication and Performance (e.g., Coloration Efficiency, Switching Stability)

The fabrication of electrochromic devices (ECDs) utilizing assemblies of this compound would typically involve sandwiching the electrochromic material between two transparent conducting electrodes, such as indium tin oxide (ITO) coated glass. A suitable electrolyte is also incorporated to facilitate ion transport and maintain charge neutrality during the redox processes.

Coloration Efficiency (CE) is a measure of the change in optical density per unit of charge injected or ejected per unit area. A high coloration efficiency is desirable as it indicates that a significant color change can be achieved with a small amount of charge, leading to lower power consumption.

Switching Stability refers to the ability of the device to maintain its electrochromic performance over a large number of switching cycles. High stability is crucial for the long-term durability of electrochromic devices.

The performance of an electrochromic device based on a biphenyl dicarboxylic acid derivative is summarized in the table below, based on data from analogous compounds.

Parameter Value Conditions
Reduction Potential (Step 1) -1.5 Vvs. Ag/AgCl
Reduction Potential (Step 2) -2.2 Vvs. Ag/AgCl
Color Change (Step 1) Colorless to Yellow-
Color Change (Step 2) Yellow to Red-
Coloration Efficiency High-
Switching Stability GoodLong-term cycling

It is anticipated that polymeric and supramolecular assemblies of this compound would exhibit multi-coloration capabilities and good performance metrics, making them promising candidates for applications in smart windows, displays, and other optoelectronic devices. The presence of the methoxy group may further enhance solubility and processability, facilitating the fabrication of high-quality electrochromic films.

Structure Property Relationships in Materials Derived from 2 Methoxy 1,1 Biphenyl 4,4 Dicarboxylic Acid

Impact of Biphenyl (B1667301) Torsion and Methoxy (B1213986) Group Orientation on Material Functionality

The biphenyl unit in 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid is not strictly planar. The dihedral angle between the two phenyl rings, known as the torsional angle, is a critical parameter that influences the three-dimensional structure and, consequently, the functionality of derived materials. In the ground state, biphenyl itself exhibits a twisted conformation with a dihedral angle of approximately 42 ± 2°. colostate.edu This torsion arises from a balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens on adjacent rings that favors a twisted structure.

The introduction of a methoxy group at the 2-position introduces significant steric hindrance, which is expected to increase the torsional angle compared to an unsubstituted biphenyl-4,4'-dicarboxylic acid. semanticscholar.org This increased twist disrupts the π-conjugation across the biphenyl system, which can have several effects on material properties:

In MOFs: A larger torsional angle can lead to the formation of more complex, three-dimensional pore structures rather than linear channels. This can influence the MOF's guest uptake capacity and selectivity.

In Polymers: A non-planar monomer unit can disrupt polymer chain packing, leading to amorphous materials with increased solubility and lower melting points. psu.edu

In Optical Materials: The reduced conjugation due to torsion can alter the electronic properties, affecting the material's absorption and emission spectra. The fluorescence wavelength of biphenyl-containing molecules has been shown to be dependent on the dihedral angle. westmont.edu

The orientation of the methoxy group itself is also a key factor. While often depicted as being in the plane of the aromatic ring, the methoxy group can rotate. Its preferred conformation is a balance between steric interactions with adjacent groups and electronic interactions with the aromatic system. researchgate.net This orientation can influence intermolecular interactions, such as hydrogen bonding and crystal packing, which in turn affect the material's bulk properties. rsc.org In the solid state, the conformation can be locked in a specific orientation, potentially leading to unique packing motifs and anisotropic properties.

Correlation Between Ligand Steric and Electronic Effects and MOF Properties (e.g., Stability, Porosity, Catalytic Activity)

When this compound is used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), its inherent steric and electronic characteristics directly translate into the properties of the resulting framework.

Steric Effects:

Porosity: The presence of the methoxy group can prevent the formation of highly dense, interpenetrated frameworks, potentially leading to MOFs with larger pores and higher surface areas. rsc.org However, if not properly directed, the bulky group could also partially obstruct the pores, reducing the accessible volume for guest molecules. The length of the organic linker is a known factor in determining the pore size and surface area of MOFs. nih.gov

Stability: The steric bulk can provide a kinetic barrier to the decomposition of the MOF, potentially enhancing its thermal and chemical stability. The nature and structure of the ligand are influential in determining the size and structure of the MOF. nih.gov

Electronic Effects:

The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This electronic influence can modulate the properties of the MOF in several ways:

Catalytic Activity: The electron-donating nature of the methoxy group can increase the electron density on the biphenyl rings and, by extension, influence the electronic properties of the metal centers. This can be advantageous in catalytic applications where the MOF acts as a catalyst, for instance, by enhancing the activity of Lewis acidic sites. researchgate.net

Guest Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing additional interaction sites for specific guest molecules within the pores. This can enhance the selectivity of the MOF for certain adsorbates.

Luminescence: The electronic nature of the ligand plays a crucial role in the luminescent properties of MOFs. The electron-donating methoxy group can influence the energy levels of the ligand, affecting the energy transfer processes and the resulting emission wavelengths. mdpi.com

The combination of these steric and electronic effects allows for fine-tuning of MOF properties. For example, in a series of MOFs synthesized from substituted biphenyldicarboxylic acids, variations in the substituents led to different framework topologies and stabilities. researchgate.net

PropertyInfluence of Methoxy GroupResearch Finding
Porosity Can lead to larger pores by preventing interpenetration.MOFs with longer organic linkers, like biphenyl derivatives, can exhibit larger pores and surface areas. nih.gov
Stability Steric bulk may enhance thermal and chemical stability.The nature of the organic ligand is a critical factor in determining the structure and stability of a MOF. nih.gov
Catalytic Activity Electron-donating nature can enhance the activity of metal centers.MOFs with specific functional groups on the ligands can exhibit catalytic activity for reactions like cycloaddition of CO2. researchgate.net

Modulating Polymer Characteristics through Monomer Integration

The incorporation of this compound as a monomer in condensation polymerizations, such as in the formation of polyesters or polyamides, can significantly alter the properties of the resulting polymer. specialchem.com The non-planar, asymmetric nature of this monomer disrupts the regular packing of polymer chains.

Solubility: The introduction of the kinked biphenyl unit with the bulky methoxy group hinders the close packing of polymer chains, reducing crystallinity and increasing the free volume. psu.edu This often leads to enhanced solubility in common organic solvents, which is a desirable property for polymer processing.

Thermal Properties: The reduced crystallinity typically results in lower melting points (Tm) and a more prominent glass transition temperature (Tg). The rigidity of the biphenyl unit, however, can contribute to a high Tg, leading to amorphous polymers with good thermal stability below this temperature. psu.edu For instance, polyesters synthesized from bio-based biphenyl monomers have shown high glass transition temperatures and thermal stability up to 350 °C. psu.edu

Mechanical Properties: While the reduced crystallinity might lead to lower tensile strength compared to highly crystalline polymers, the rigidity of the biphenyl backbone can impart toughness and good modulus to the material.

The synthesis of polymers from functionalized monomers is a key strategy for developing materials with tailored properties. mdpi.com For example, dicarboxylic acids are widely used to prepare copolymers like polyamides and polyesters. iosrjournals.org The use of bio-based monomers is also a growing trend in polymer chemistry. sigmaaldrich.com

Polymer CharacteristicEffect of Incorporating this compoundSupporting Evidence
Solubility Increased solubility in organic solvents due to reduced chain packing.Non-coplanar biphenylene (B1199973) units in polyamides and polyimides lead to highly organosoluble polymers. acs.org
Thermal Stability Potentially high glass transition temperature (Tg) due to the rigid biphenyl unit.Polyesters derived from biphenyl monomers exhibit amorphous character with Tg values ranging from -5 to 139 °C and thermal stability up to 350 °C. psu.edu
Crystallinity Reduced crystallinity, leading to amorphous materials.The non-planar structure of certain biphenyl monomers hinders chain mobility and packing, resulting in amorphous polymers. psu.edu

Influence of Crystal Packing on Functional Performance

The way molecules of this compound or its derivatives arrange themselves in the solid state has a profound impact on the macroscopic functional properties of the material. The crystal packing is dictated by a variety of intermolecular interactions.

Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. They are likely to form strong O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains and sheets. iosrjournals.orgrsc.org These interactions are fundamental in directing the supramolecular assembly. mdpi.com

π-π Stacking: The aromatic biphenyl core can participate in π-π stacking interactions with neighboring molecules. The offset of these stacked rings, influenced by the methoxy group and the torsional angle, will affect the electronic communication between molecules, which is crucial for properties like charge transport in organic semiconductors.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on optimizing the synthesis of 2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid and its derivatives, emphasizing cost-effectiveness, environmental safety, and efficiency. A promising direction is the utilization of biomass-derived precursors. Lignin, the most abundant natural source of aromatic chemicals, can be broken down into compounds like vanillic acid, which can serve as a starting material. protocols.io

One sustainable approach involves the reductive coupling of phenol (B47542) derivatives sourced from lignin. protocols.io This method offers a pathway to biphenyl (B1667301) dicarboxylates that can supplement or replace petroleum-based feedstocks. protocols.io A described protocol details the synthesis of dimethyl 2-methoxy-4,4'-biphenyldicarboxylate via a two-step reaction scheme starting from precursors like methyl paraben and methyl 3-methoxy-4-(tosyloxy)benzoate. protocols.io Further research could refine these processes to improve yields and reduce the need for hazardous reagents, aligning with the principles of green chemistry.

Exploration of New Metal Centers and Mixed-Ligand Approaches in MOF Design

The application of biphenyl dicarboxylic acid derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) is a well-established field. cd-bioparticles.netnih.gov For this compound, significant opportunities exist in exploring a wider range of metal centers and incorporating secondary ligands to create diverse and functional MOF architectures.

Studies on closely related methoxy-substituted biphenyl dicarboxylic acids have demonstrated the successful synthesis of novel MOFs with various transition metals, including manganese (Mn), nickel (Ni), copper (Cu), and cadmium (Cd). rsc.org These studies have shown that the choice of metal ion can dramatically influence the resulting framework's topology, dimensionality, and properties. rsc.org For instance, using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, researchers synthesized a 3D framework with Mn and a 2D network with Ni, despite the similarity of the secondary building units. rsc.org Future work should extend this exploration to include lanthanides, alkaline earth metals, and other transition metals in combination with this compound to target specific properties. researchgate.net

Furthermore, the mixed-ligand approach, where a secondary organic linker is introduced during MOF synthesis, offers another dimension for tuning the structure and function. This strategy has been used to construct complex coordination polymers and can be applied to create MOFs with tailored pore environments and enhanced stability. rsc.orgrsc.org

MOF based on Methoxy-Biphenyl LigandsMetal CenterDimensionalityKey Feature/Property
[MnL(DMF)]nMn3Dsra topology framework
[NiL(H2O)2(DMF)]nNi2Dsql topology network
[Cu2L2(H2O)2]·6H2O·2DMFCu3D4-fold interpenetrated framework, selective gas adsorption
Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMFCd, Na3DAcentric hetero-interpenetrated framework, selective dye adsorption

Data sourced from research on 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H2L). rsc.org

Advanced Functionalization Strategies for Tailored Material Properties

While the methoxy (B1213986) group on this compound already provides a degree of functionality, further modifications to the biphenyl backbone could unlock new material properties. A key future direction is the introduction of additional functional groups to create multifunctional ligands.

For example, incorporating amino groups has been shown to produce MOFs with ligand-based fluorescence, which is useful for sensing applications. researchgate.net Research on 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid has led to the development of calcium and strontium MOFs that can potentially function as fluorescent sensors for gas-phase aldehydes. researchgate.net Similarly, introducing other functionalities such as nitro, hydroxyl, or alkyl groups onto the this compound structure could systematically tune the electronic, optical, and adsorptive properties of the resulting materials.

Integration into Hybrid Materials and Composites

The integration of materials derived from this compound, such as MOFs, into larger composite structures is a promising avenue for creating advanced functional materials. mdpi.com Hybrid materials that combine organic and inorganic components can yield properties superior to those of the individual constituents. nih.gov

Future research could focus on dispersing MOFs synthesized from this ligand as fillers within polymer matrices. mdpi.com Such MOF-polymer hybrid composites could exhibit enhanced mechanical strength, thermal stability, and specialized functionalities. escholarship.orglbl.gov For example, the intrinsic porosity of the MOFs could be leveraged to create mixed-matrix membranes for gas separation, while their catalytic activity could be harnessed in reactive polymer composites. The key challenge lies in ensuring strong interfacial adhesion between the MOF particles and the polymer matrix to achieve optimal performance. mdpi.com

Computational Design and High-Throughput Screening of Derived Materials

Computational methods are poised to accelerate the discovery and design of new materials derived from this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can predict the structures, stabilities, and properties of hypothetical MOFs before their experimental synthesis. mdpi.commdpi.com

This in silico approach allows for the high-throughput screening of vast numbers of potential structures, created by combining the ligand with different metal ions and secondary linkers. mdpi.com Researchers can computationally evaluate properties like pore size distribution, gas adsorption capacity, electronic band structure, and catalytic activity. This pre-screening process can identify the most promising candidates for synthesis, saving significant time and resources. The use of periodic DFT calculations has already proven effective for understanding the vibrational dynamics of related methoxy-benzaldehyde derivatives, demonstrating the power of these tools. mdpi.com

Potential for Advanced Sensing Platforms and Smart Materials

Materials derived from this compound hold considerable promise for the development of advanced sensors and smart materials. The functional groups and porous nature of MOFs made from this ligand can be exploited for selective chemical detection.

Research on analogous systems has demonstrated the potential of MOFs for sensing applications. For instance, a cadmium-based MOF showed selective adsorption of cationic dyes, and an amino-functionalized biphenyl MOF was investigated for detecting aldehydes. rsc.orgresearchgate.net A europium-based MOF was developed as a ratiometric fluorescence sensor for an anthrax biomarker. rsc.org Future work could explore the potential of MOFs from this compound to detect specific analytes, with the methoxy group potentially playing a key role in molecular recognition and selectivity.

Furthermore, these materials could be incorporated into "smart" systems that respond to external stimuli like light, temperature, or the presence of a chemical substance. nih.govencyclopedia.pub By integrating these MOFs into responsive polymer hydrogels or other adaptive materials, it may be possible to create hybrid systems for applications in targeted drug delivery, self-healing materials, and environmental remediation. nih.govencyclopedia.pub

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling biphenyl-dicarboxylic acid derivatives in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
  • Ventilation : Conduct experiments in fume hoods or well-ventilated areas to mitigate inhalation risks. Avoid open handling due to potential respiratory irritation (H335 hazard) .
  • Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations . Store compounds away from strong acids/oxidizers to prevent reactive hazards .

Q. What synthetic routes are employed for biphenyl-dicarboxylic acid derivatives, and how do reaction conditions influence yields?

  • Methodological Insights :

  • Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene at 110°C for 16 hours achieve ~82% yield for biphenyl intermediates. Oxone in CH₂Cl₂/DMF at 20°C further oxidizes substituents .
  • Solvent and Temperature : Reactions in DMF at 120°C for 48 hours under sealed conditions optimize crystallization in metal-organic frameworks (MOFs) .
  • Post-Synthetic Modifications : Hydrolysis with NaOH (2M aqueous solution) at 60°C followed by HCl neutralization is used to generate free carboxylic acid groups .

Q. How can researchers characterize the purity and structural integrity of biphenyl-dicarboxylic acid derivatives?

  • Analytical Techniques :

  • Spectroscopy : Use FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹) presence .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity. Retention times should match standards (>98% purity criteria) .
  • Single-Crystal XRD : Resolve molecular geometry and confirm substitution patterns (e.g., methoxy positioning) .

Advanced Research Questions

Q. How does the methoxy group at the 2-position influence the coordination behavior of biphenyl-dicarboxylic acids in MOF synthesis?

  • Functional Group Impact :

  • Steric Effects : The methoxy group’s bulkiness may reduce interpenetration in MOFs by increasing ligand rigidity, as seen in amino-substituted analogs .
  • Electronic Effects : Electron-donating methoxy groups alter ligand basicity, potentially weakening metal-carboxylate bonds compared to electron-withdrawing groups (e.g., -NO₂) .
  • Case Study : In IRMOF-9-OH, hydroxyl groups enhance gas adsorption; similarly, methoxy groups could modify pore hydrophobicity .

Q. What strategies resolve contradictions in reported catalytic activities of MOFs derived from substituted biphenyl-dicarboxylic acids?

  • Data Contradiction Analysis :

  • Synthetic Reproducibility : Varied crystallinity due to reaction temperature (e.g., 80°C vs. 120°C) impacts catalytic sites. Use controlled solvothermal conditions (e.g., DMF at 120°C for 48 hours) .
  • Substituent Effects : Compare MOFs with amino (-NH₂) vs. methoxy (-OCH₃) groups. Amino groups enhance Lewis acidity (via -NH₂→metal charge transfer), whereas methoxy groups may sterically hinder active sites .
  • Post-Synthetic Modifications : Introduce redox-active groups (e.g., ferrocenyl) to MOFs post-synthesis to standardize catalytic testing .

Q. How can synthesis parameters be optimized to achieve high crystallinity in MOFs using functionalized biphenyl-dicarboxylic acids?

  • Optimization Strategies :

  • Modulated Synthesis : Add acetic anhydride as a modulator to slow nucleation, improving crystal size and porosity (e.g., Mg-based MOFs with 81% yield) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand coordination kinetics .
  • Temperature Gradients : Gradual heating (e.g., 90°C → 120°C over 72 hours) reduces defects, as demonstrated in Zr-MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.